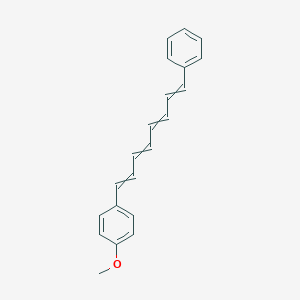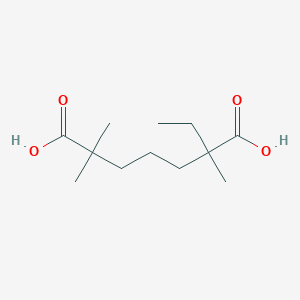
2-Ethyl-2,6,6-trimethylheptanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2,6,6-trimethylheptanedioic acid is an organic compound with the molecular formula C12H22O4 It is a dicarboxylic acid, meaning it contains two carboxyl functional groups (-COOH)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2,6,6-trimethylheptanedioic acid can be achieved through several synthetic routes. One common method involves the oxidation of 2-Ethyl-2,6,6-trimethylheptanal, which can be prepared via aldol condensation of 2,6,6-trimethylheptanal with ethyl acetate, followed by hydrogenation. The oxidation step typically employs strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as palladium on carbon (Pd/C), can enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2,6,6-trimethylheptanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or aldehydes.
Substitution: The carboxyl groups can participate in nucleophilic substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alcohols or amines in the presence of acid catalysts such as sulfuric acid (H2SO4) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Formation of higher carboxylic acids or ketones.
Reduction: Formation of primary alcohols or aldehydes.
Substitution: Formation of esters or amides.
Scientific Research Applications
2-Ethyl-2,6,6-trimethylheptanedioic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and as a substrate for enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of 2-Ethyl-2,6,6-trimethylheptanedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. In metabolic pathways, it may serve as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites .
Comparison with Similar Compounds
Similar Compounds
2-Ethylhexanoic acid: A carboxylic acid with a similar structure but only one carboxyl group.
Adipic acid: A dicarboxylic acid with a linear structure, commonly used in the production of nylon.
Sebacic acid: Another dicarboxylic acid with a longer carbon chain, used in the production of plasticizers and lubricants.
Uniqueness
2-Ethyl-2,6,6-trimethylheptanedioic acid is unique due to its branched structure and the presence of two carboxyl groups. This combination imparts distinct chemical properties, such as increased solubility in nonpolar solvents and enhanced reactivity in certain chemical reactions .
Properties
CAS No. |
62453-16-1 |
|---|---|
Molecular Formula |
C12H22O4 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
2-ethyl-2,6,6-trimethylheptanedioic acid |
InChI |
InChI=1S/C12H22O4/c1-5-12(4,10(15)16)8-6-7-11(2,3)9(13)14/h5-8H2,1-4H3,(H,13,14)(H,15,16) |
InChI Key |
OTHDVVLUZYBWNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CCCC(C)(C)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Pyridine, 2-[[(4-nitrophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14520131.png)
![2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethyl 2-methylpropanoate](/img/structure/B14520133.png)
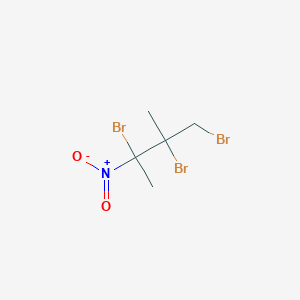
methyl}diazenyl]aniline](/img/structure/B14520149.png)
![[4,6-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]methanol](/img/structure/B14520162.png)
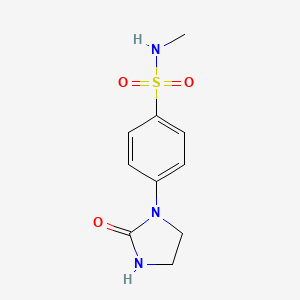
![3'-(Dimethylamino)-4,5',6-trimethyl[1,1'-biphenyl]-2-ol](/img/structure/B14520174.png)
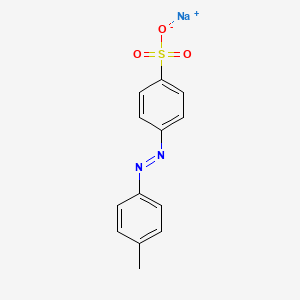

![N-{2-[(E)-Benzylideneamino]ethyl}cyclohexanimine](/img/structure/B14520202.png)
